molecular formula C11H11NO2 B099415 methyl 7-methyl-1H-indole-2-carboxylate CAS No. 16732-82-4

methyl 7-methyl-1H-indole-2-carboxylate

Cat. No. B099415
CAS RN: 16732-82-4
M. Wt: 189.21 g/mol
InChI Key: PMDNIVYCPCHSRL-UHFFFAOYSA-N
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Description

“Methyl 7-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .


Molecular Structure Analysis

The molecular structure of “methyl 7-methyl-1H-indole-2-carboxylate” comprises of 10 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . Further details about its structure are not available in the retrieved sources.


Physical And Chemical Properties Analysis

“Methyl 7-methyl-1H-indole-2-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol, a flash point of 154.4±20.4 °C, and an index of refraction of 1.639 .

Scientific Research Applications

    Cancer Treatment

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells .
    • Methods : Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .

    Treatment of Various Disorders

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Indole derivatives have been used for the treatment of microbes, and different types of disorders in the human body .
    • Methods : The methods of application or experimental procedures are similar to those used in cancer treatment .
    • Results : Indoles have shown to have various biologically vital properties .

    Antiviral Activity

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Certain indole derivatives have been prepared and reported as antiviral agents .
    • Methods : Specific indole derivatives were synthesized and tested for their antiviral activity .
    • Results : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .

    Antibacterial Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Certain indole derivatives have been prepared and reported as antibacterial agents .
    • Methods : Specific indole derivatives were synthesized and tested for their antibacterial activity .
    • Results : Some compounds showed inhibitory activity against various bacterial strains .

    Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Certain indole derivatives have been prepared and reported as inhibitors of hepatitis C virus NS5B polymerase .
    • Methods : Specific indole derivatives were synthesized and tested for their inhibitory activity against hepatitis C virus NS5B polymerase .
    • Results : Some compounds showed inhibitory activity against hepatitis C virus NS5B polymerase .

    Inhibitors with Histamine H1-Blocking Activity

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Certain indole derivatives have been prepared and reported as inhibitors with histamine H1-blocking activity .
    • Methods : Specific indole derivatives were synthesized and tested for their histamine H1-blocking activity .
    • Results : Some compounds showed inhibitory activity against histamine H1 .

    Tryptophan Dioxygenase Inhibitors

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Certain indole derivatives have been prepared and reported as tryptophan dioxygenase inhibitors .
    • Methods : Specific indole derivatives were synthesized and tested for their inhibitory activity against tryptophan dioxygenase .
    • Results : Some compounds showed inhibitory activity against tryptophan dioxygenase .

    Inhibitor of Botulinum Neurotoxin

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Certain indole derivatives have been prepared and reported as inhibitors of botulinum neurotoxin .
    • Methods : Specific indole derivatives were synthesized and tested for their inhibitory activity against botulinum neurotoxin .
    • Results : Some compounds showed inhibitory activity against botulinum neurotoxin .

    CB2 Cannabinoid Receptor Ligands

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Certain indole derivatives have been prepared and reported as CB2 cannabinoid receptor ligands .
    • Methods : Specific indole derivatives were synthesized and tested for their ligand activity against CB2 cannabinoid receptors .
    • Results : Some compounds showed ligand activity against CB2 cannabinoid receptors .

Safety And Hazards

“Methyl 7-methyl-1H-indole-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 7-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDNIVYCPCHSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647388
Record name Methyl 7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-methyl-1H-indole-2-carboxylate

CAS RN

16732-82-4
Record name Methyl 7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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